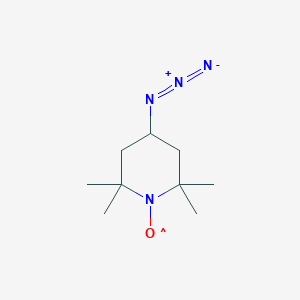

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is a derivative of the stable nitroxide radical family, known for its unique properties and reactivity due to the azido group. This compound is of interest in various fields, including organic synthesis and material science, for its potential in initiating novel chemical reactions and forming complex molecular structures.

Synthesis Analysis

The synthesis of related nitroxide radicals, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its derivatives, involves multi-step processes starting from commercially available precursors. These methods highlight the versatility and efficiency of synthesizing nitroxide radicals, which could be adapted for 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy (Mercadante et al., 2013).

Molecular Structure Analysis

Crystallographic studies have played a crucial role in understanding the molecular structure of nitroxide radicals. The crystal structure of organic metamagnets like 4-Methacryloyloxy-2,2,6,6-tetramethyl-1-piperidinyloxyl reveals insights into the one-dimensional ordering of spins and the impact of molecular arrangement on magnetic behavior (A. Kajiwara et al., 1994). These findings can provide a foundation for analyzing the structural nuances of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy.

Chemical Reactions and Properties

The reactivity of nitroxide radicals like 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is notable for participating in a range of chemical transformations. For example, the use of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxyl as a phase transfer dehydrogenation catalyst in preparing azo compounds showcases the radical's versatility in facilitating chemical reactions (Xiaoyang Wang et al., 2001).

Physical Properties Analysis

The study of nitroxide radicals often includes examining their physical properties, such as magnetic resonance and electron paramagnetic resonance (EPR) characteristics, which are critical for applications in spin labeling and imaging. Investigations into the molecular orientation and dynamics of derivatives like 4-acetamido-TEMPO in nanochannels offer insights into how substituent groups can influence these properties (Hirokazu Kobayashi & Y. Odanaka, 2020).

Chemical Properties Analysis

The chemical behavior of nitroxide radicals, including redox reactions and stability under various conditions, is fundamental to their application in organic synthesis and materials science. The unexpected aerobic transformation of related compounds in the presence of cytochrome P450, illustrating the intricacies of nitroxide chemistry and the potential for unforeseen reactions or stability issues, underscores the complexity of these molecules (N. Babic et al., 2020).

Applications De Recherche Scientifique

Antioxidative Activity and Spin-trap Agent Applications

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy derivatives have shown significant antioxidative activity. These compounds inhibit malondialdehyde (MDA) generation and antagonize hydrogen peroxide-induced hemolysis, showcasing their potential as antioxidants in various biological contexts (Li et al., 2006). Furthermore, their applications extend to electron spin resonance (ESR) as spin-trap agents, where they are used to detect singlet oxygen and other radical species, indicating their role in studying oxidative stress and related processes (Hosoya et al., 2018).

Catalytic and Synthetic Applications

In synthetic chemistry, 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy and its derivatives serve as catalysts in oxidative reactions. They have been utilized in the synthesis of azo compounds, showcasing their role as phase transfer dehydrogenation catalysts. This application highlights their potential in synthesizing complex organic molecules with high efficiency and under mild conditions (Wang et al., 2001). Additionally, they have been employed in electrochemical studies for alcohol oxidation, where the driving force of the nitroxyl/oxoammonium redox potential was found to be a significant factor affecting catalytic activity, suggesting their versatile role in electrocatalytic applications (Rafiee et al., 2015).

Energy Storage and Polymer Stabilization

In the field of energy storage, derivatives of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy have been explored as cathode materials for lithium rechargeable batteries. Their redox properties and high capacity indicate their potential in enhancing battery performance and efficiency (Guo et al., 2012). Moreover, these compounds have been synthesized as monomeric stabilizers for polymers, demonstrating their effectiveness in protecting polypropylene against photooxidation and thermal oxidation. This application underscores their importance in developing new materials with improved stability and longevity (Pan et al., 2000).

Molecular Dynamics and Magnetic Studies

The molecular dynamics and orientation of these radicals have also been investigated, particularly when included in organic 1-D nanochannels. Such studies provide insights into the molecular behavior of these compounds at the nanoscale, contributing to the understanding of their physical properties and potential applications in nanotechnology and materials science (Kobayashi et al., 2008).

Propriétés

InChI |

InChI=1S/C9H17N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7H,5-6H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUMVJSTAKNMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy | |

CAS RN |

63697-61-0 |

Source

|

| Record name | 1-Piperidinyloxy, 4-azido-2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)